molecular formula C18H38N2O2 B3053470 N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide CAS No. 53989-67-6

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide

Cat. No.: B3053470
CAS No.: 53989-67-6
M. Wt: 314.5 g/mol
InChI Key: GFVTUBMIUWNDMN-UHFFFAOYSA-N
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Description

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is an organic compound with the molecular formula C16H33NO2. It is a derivative of myristic acid and is characterized by the presence of a hydroxyethyl group and an aminoethyl group attached to the myristamide backbone. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide can be synthesized through the reaction of myristic acid with N-[2-[(2-Hydroxyethyl)amino]ethyl]amine. The reaction typically involves the following steps:

    Activation of Myristic Acid: Myristic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amidation Reaction: The active ester intermediate is then reacted with N-[2-[(2-Hydroxyethyl)amino]ethyl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[2-[(2-Oxoethyl)amino]ethyl]myristamide.

    Reduction: Formation of N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamine.

    Substitution: Formation of quaternary ammonium salts.

Scientific Research Applications

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.

Mechanism of Action

The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide involves its interaction with cell membranes. The hydroxyethyl and aminoethyl groups enhance its solubility in both aqueous and lipid environments, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, increasing permeability and facilitating the transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide: Similar structure but with a longer carbon chain (stearic acid derivative).

    N-[2-[(2-Hydroxyethyl)amino]ethyl]palmitamide: Similar structure but derived from palmitic acid.

    N-[2-[(2-Hydroxyethyl)amino]ethyl]lauramide: Similar structure but derived from lauric acid.

Uniqueness

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is unique due to its specific carbon chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant and emulsifier in various applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-14-19-16-17-21/h19,21H,2-17H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVTUBMIUWNDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068897
Record name Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53989-67-6
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]tetradecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53989-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053989676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(2-hydroxyethyl)amino]ethyl]myristamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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